Cyclotide C, partial
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
CGETCVGGTCNTPGCSCSWPVCTRN |
Origin of Product |
United States |
Structural Biology of Cyclotides
Cyclic Cystine Knot (CCK) Motif and Disulfide Connectivity in Cyclotides
The defining feature of cyclotides is the cyclic cystine knot (CCK) motif. uq.edu.auwikipedia.org This intricate structure is formed by a head-to-tail cyclic peptide backbone, meaning the N-terminus and C-terminus are linked by a peptide bond, creating a circular molecule. contractlaboratory.comebi.ac.uk This cyclization provides a fundamental level of stability. contractlaboratory.com
Further reinforcing this stability are three interlocking disulfide bonds formed by six conserved cysteine (Cys) residues. wikipedia.orgebi.ac.uk The connectivity of these disulfide bonds is a hallmark of the cyclotide family, following a specific pattern: CysI-CysIV, CysII-CysV, and CysIII-CysVI. uq.edu.aunih.gov In this arrangement, two of the disulfide bonds (CysI-CysIV and CysII-CysV) and their connecting backbone segments create a ring, which is then threaded by the third disulfide bond (CysIII-CysVI). uq.edu.auresearchgate.net This creates a knotted topology that is exceptionally robust. acs.org The six cysteine residues are absolutely conserved across the cyclotide family, highlighting their critical role in maintaining the CCK motif. wikipedia.org
The backbone segments between the cysteine residues are referred to as loops and are numbered 1 through 6. uq.edu.au The lengths and amino acid sequences of these loops can vary, leading to the diversity observed within the cyclotide family. oup.comresearchgate.net However, loops 1 and 4, which form the core of the cystine knot, are highly conserved in both length and composition. researchgate.netoup.com
Three-Dimensional Folds and Structural Subfamilies of Cyclotides
Cyclotides are broadly classified into three main subfamilies based on subtle structural differences:
Bracelet: This is the largest subfamily, characterized by a conventional circular structure with all peptide bonds in the trans configuration. xiahepublishing.comoup.com They are generally more difficult to fold in a laboratory setting compared to the other subfamilies. oup.com
Möbius: This subfamily is distinguished by the presence of a cis-proline peptide bond in loop 5. wikipedia.orgnih.gov This cis bond induces a 180° twist in the peptide backbone, creating a structure analogous to a Möbius strip. wikipedia.orgoup.com
Trypsin Inhibitor: This is the smallest subfamily and its members show more sequence homology to a family of non-cyclic trypsin inhibitors from squash plants, also known as knottins. wikipedia.orgnih.gov
The combination of the cyclic backbone and the interlocking disulfide bonds of the CCK motif endows cyclotides with exceptional conformational rigidity and stability. researchgate.nettandfonline.com This unique architecture means that a cyclotide cannot be unfolded without the breakage of at least one covalent bond. oup.com This inherent stability makes them highly resistant to denaturation by heat, harsh chemical conditions, and enzymatic degradation by proteases. xiahepublishing.comtandfonline.com
While the six cysteine residues are the primary determinants of the CCK motif, other specific amino acid residues also play crucial roles in defining the topology and stability of cyclotides. The most prominent example is the proline residue in loop 5, which dictates the distinction between the Bracelet and Möbius subfamilies. xiahepublishing.comnih.gov A cis-proline in this position introduces a significant twist in the backbone, fundamentally altering the global fold. oup.com
Conformational Rigidity and Structural Stability of Cyclotides
Methodologies for Structural Characterization of Cyclotides
The complex and unique structure of cyclotides necessitates specialized analytical techniques for their characterization. contractlaboratory.com The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). contractlaboratory.comxiahepublishing.com
NMR spectroscopy is the principal technique for determining the three-dimensional structure of cyclotides in solution. oup.comxiahepublishing.comwindows.net The highly constrained and knotted nature of cyclotides makes them ideal candidates for NMR analysis, as they maintain an ordered structure in solution. xiahepublishing.comwindows.net
NMR provides detailed information on:
Disulfide Bond Connectivity: While initial proposals for disulfide connectivity were based on NMR studies, chemical methods were later used for definitive proof. nih.govacs.org NMR data, however, remains crucial for confirming the knotted topology. contractlaboratory.com
Conformational Dynamics: NMR can probe the flexibility and movement of different parts of the molecule. contractlaboratory.com
Hydrogen Bonding Networks: Techniques like measuring temperature coefficients of amide protons (ΔδNH/ΔT) can identify hydrogen bonds that contribute to structural stability. nih.gov
The first 3D structure of a cyclotide, kalata B1, was determined by NMR, which was instrumental in revealing its cyclic nature and knotted disulfide arrangement. uq.edu.audiva-portal.org
Mass spectrometry (MS) is a cornerstone technique for the identification and characterization of cyclotides. contractlaboratory.com It is highly sensitive and provides crucial information on the molecular weight and amino acid sequence. contractlaboratory.com
Key applications of MS in cyclotide research include:
Molecular Weight Confirmation: Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) are used to accurately determine the mass of the cyclotides. contractlaboratory.com
Sequencing: Tandem MS (MS/MS) is employed to determine the amino acid sequence of linearized cyclotides. contractlaboratory.com This often requires initial enzymatic or chemical cleavage to open the cyclic backbone. uq.edu.au
Disulfide Bond Mapping: A specialized approach involving partial reduction, stepwise alkylation, and enzymatic cleavage, followed by MS analysis, was developed to definitively prove the I-IV, II-V, III-VI disulfide connectivity in kalata B1. nih.gov This overcame the challenges posed by the cyclic backbone and the lack of cleavage sites between cysteines. nih.gov
Screening and Identification: LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful tool for rapidly screening plant extracts to identify the presence of cyclotides based on their characteristic molecular weight range and retention times. frontiersin.org
Together, NMR and MS provide a comprehensive toolkit for the detailed structural elucidation and confirmation of cyclotides like "Cyclotide C, partial." nih.gov
Biosynthesis and Post Translational Processing Pathways of Cyclotides
Precursor Protein Architecture and Genetic Encoding of Cyclotides
Cyclotides are not directly synthesized as cyclic molecules but are processed from larger precursor proteins encoded by a multigene family. pnas.orgcapes.gov.br The architecture of these precursor proteins is highly organized and contains specific domains that guide the subsequent processing steps. researchgate.netfrontiersin.org
The biosynthesis of cyclotides begins with the translation of their corresponding genes into precursor proteins. These precursors typically possess an N-terminal endoplasmic reticulum (ER) signal peptide. pnas.orguq.edu.aufrontiersin.orgmdpi.comresearchgate.net This signal sequence directs the nascent polypeptide chain into the secretory pathway, initiating the journey towards its final, mature form. pnas.orgresearchgate.netuq.edu.au Following the signal peptide, there is an N-terminal pro-peptide (NTPP). researchgate.netfrontiersin.orgresearchgate.netuq.edu.au The length and sequence of the NTPP can be variable. researchgate.net
In the archetypal cyclotide precursors found in the Rubiaceae and Violaceae families, the mature cyclotide domain is flanked by N-terminal and C-terminal prodomains. xiahepublishing.com For instance, the precursor for the prototypic cyclotide, kalata B1, from Oldenlandia affinis, contains an ER signal and prodomains of 65 amino acids at the N-terminus and 7 amino acids at the C-terminus. pnas.org The presence of these pro-peptides is crucial for the correct folding and targeting of the cyclotide domain. uq.edu.au
A distinctive feature of many cyclotide precursor proteins is the presence of N-terminal repeat (NTR) and C-terminal repeat (CTR) sequences. xiahepublishing.comwindows.net The NTR is a highly conserved region that precedes the mature cyclotide domain. pnas.orgchemeurope.com In some precursor proteins, the cyclotide domain and its flanking NTR and CTR can be present in multiple copies. pnas.orgchemeurope.com For example, some precursors may encode one, two, or even three cyclotide domains, each separated by an NTR sequence. pnas.org These repeats are thought to play a significant role in the cyclization process. xiahepublishing.comwindows.net The CTR is a short, hydrophobic tail that follows the cyclotide domain. chemeurope.com While the exact functions of the NTR and CTR are still being fully elucidated, they are believed to be important for the proper processing and cyclization of the mature peptide. xiahepublishing.comwindows.net
Table 1: Key Domains of a Typical Cyclotide Precursor Protein
| Domain | Description | Putative Function |
| ER Signal Peptide | A short sequence at the N-terminus. | Directs the precursor protein to the endoplasmic reticulum. pnas.orgresearchgate.netuq.edu.au |
| N-terminal Pro-peptide (NTPP) | A variable region following the signal peptide. | May assist in proper folding and targeting. uq.edu.au |
| N-terminal Repeat (NTR) | A conserved sequence preceding the cyclotide domain. | Implicated in the cyclization process. pnas.orgxiahepublishing.comwindows.net |
| Cyclotide Domain | The sequence that will become the mature cyclotide. | The core functional unit of the protein. |
| C-terminal Repeat (CTR) | A sequence following the cyclotide domain. | Also thought to be involved in cyclization. xiahepublishing.comwindows.net |
| C-terminal Pro-peptide (CTPP) | A short, often hydrophobic tail at the C-terminus. researchgate.netresearchgate.net | May play a role in the final processing steps. chemeurope.com |
Signal Peptides and Prodomains (N-terminal and C-terminal)
Enzymatic Cyclization Mechanisms in Cyclotide Biogenesis
The transformation of a linear precursor into a cyclic, biologically active cyclotide is a marvel of enzymatic precision. This process involves a coordinated series of events, including disulfide bond formation and a final head-to-tail ligation.
The crucial step of backbone cyclization is catalyzed by a specific type of enzyme known as asparaginyl endopeptidase (AEP), also referred to as legumain or vacuolar processing enzyme. nih.govresearchgate.netcardiff.ac.uknih.govrsc.org AEPs are cysteine proteases that recognize and cleave peptide bonds C-terminal to asparagine (Asn) or, in some cases, aspartate (Asp) residues. nih.govnih.gov This is consistent with the observation that a conserved Asn or Asp residue is almost always found at the C-terminus of the cyclotide domain within the precursor protein. uq.edu.aumdpi.com
The proposed mechanism involves a transpeptidation reaction. nih.govnih.gov The AEP first cleaves the C-terminal pro-peptide, forming an acyl-enzyme intermediate. nih.govnih.gov Subsequently, the free N-terminal amine of the cyclotide domain attacks this intermediate, resulting in the formation of a new peptide bond and the release of the mature, cyclic peptide. nih.govnih.gov This elegant mechanism effectively couples the energy from peptide bond cleavage to the energy-requiring process of cyclization. Some AEPs have been shown to possess this ligase activity, which is essential for the biosynthesis of cyclotides. researchgate.netresearchgate.net
The formation of the three characteristic disulfide bonds of the cystine knot is a critical step that occurs prior to cyclization and is essential for the stability and structure of the cyclotide. nih.gov This process of oxidative folding is believed to take place in the endoplasmic reticulum, a cellular compartment specialized for protein folding and modification. pnas.orgresearchgate.netresearchgate.netuq.edu.aunih.gov The presence of the ER signal peptide in the precursor protein ensures its entry into this organelle. pnas.orgresearchgate.netuq.edu.au
Within the ER, enzymes such as protein disulfide isomerases (PDIs) are thought to facilitate the correct pairing of cysteine residues to form the native disulfide bonds. researchgate.netuq.edu.aunih.govdiva-portal.org The oxidative environment of the ER promotes the formation of disulfide bridges, which helps to bring the N- and C-termini of the cyclotide domain into close proximity, thereby facilitating the subsequent AEP-mediated cyclization. xiahepublishing.comwindows.net The correct folding and disulfide bond formation are prerequisites for the efficient processing and cyclization of the cyclotide precursor. nih.gov
Role of Asparaginyl Endopeptidases (AEPs) in Head-to-Tail Ligation
Mechanisms of Diversification in Cyclotide Biosynthetic Pathways
While the general pathway for cyclotide biosynthesis is conserved, there is also evidence of diversification in the evolutionary strategies plants use to produce these peptides. For example, recent studies have revealed that in some plants from the Fabaceae family, the cyclotide domain is embedded within a precursor protein that resembles an ancestral albumin gene. mdpi.compnas.org This suggests that plants have evolved multiple and alternative mechanisms for the production of cyclotides, potentially through the "hijacking" of existing gene structures. pnas.orgresearchgate.net
Furthermore, the cyclotide gene family itself is subject to evolutionary pressures that lead to diversification. The presence of multiple cyclotide domains within a single precursor, which can be either identical or different sequences, allows for the rapid generation of a diverse array of cyclotides. chemeurope.com This genetic plasticity, coupled with the adaptability of the enzymatic machinery, has likely contributed to the wide range of cyclotide structures and biological activities observed in nature. The evolution of cyclotide biosynthesis appears to be a dynamic process, with different plant families adopting unique strategies to generate these valuable defense and signaling molecules.
Evolutionary Biology and Natural Diversity of Cyclotides
Phylogenetic Distribution of Cyclotides Across Plant Families
Cyclotides have a scattered but significant distribution across the plant kingdom, appearing in several distantly related plant families. diva-portal.org They are most notably and abundantly found in the Rubiaceae (coffee family) and Violaceae (violet family). diva-portal.orgoup.com In fact, it is believed that every species within the Violaceae family contains cyclotides. researchgate.netuq.edu.au Besides these two major families, cyclotides have also been identified in the Fabaceae (pea family), Solanaceae (nightshade family), Cucurbitaceae (cucumber family), and Apocynaceae (dogbane family). oup.comnih.govresearchgate.net The discovery of cyclotide-like sequences has even extended to the Poaceae (grass family), which includes important cereal crops. diva-portal.org
This wide and seemingly sporadic distribution across both monocots and dicots, specifically within the asterid and rosid lineages of eudicots, suggests a deep evolutionary origin. researchgate.netnih.gov The presence of these peptides in such phylogenetically diverse families points to a complex evolutionary history that likely predates the divergence of these major plant lineages. nih.gov For instance, within the Rubiaceae, cyclotides are found in the subfamily Rubioideae, with their presence in the basal tribe Lasiantheae suggesting an early origin within this subfamily. nih.govnih.gov
The following table provides a summary of the plant families in which cyclotides and their precursors have been identified:
| Plant Family | Common Name | Known to Contain Cyclotides/Precursors | Key Genera |
| Rubiaceae | Coffee Family | Yes | Oldenlandia, Psychotria, Palicoureea |
| Violaceae | Violet Family | Yes | Viola, Rinorea, Hybanthus |
| Fabaceae | Pea Family | Yes | Clitoria |
| Solanaceae | Nightshade Family | Yes | Petunia, Solanum |
| Cucurbitaceae | Cucumber Family | Yes | Momordica |
| Apocynaceae | Dogbane Family | Yes | - |
| Poaceae | Grass Family | Cyclotide-like sequences | Triticum (Wheat), Zea (Maize) |
This table is based on current research and may be subject to change as new discoveries are made.
Cyclotide Precursor Gene Evolution and Sequence Divergence
The evolution of cyclotides is intrinsically linked to the evolution of their precursor genes. These genes typically encode a signal peptide, an N-terminal pro-domain, the mature cyclotide domain(s), and sometimes a C-terminal tail. nih.govdiva-portal.org The architecture of these precursor genes can vary significantly between plant families, providing clues to their evolutionary history. diva-portal.org
In the Rubiaceae and Violaceae, cyclotide genes often contain multiple cyclotide domains within a single precursor, suggesting that gene duplication events have played a crucial role in their evolution. nih.govnih.gov This allows for the rapid diversification of cyclotide sequences. Sequence analysis of these precursor genes reveals high levels of divergence in the regions encoding the inter-cysteine loops of the mature cyclotide. cabidigitallibrary.org This hypervariability in the loop regions is a key driver of the vast chemical diversity observed in cyclotides. frontiersin.org
In contrast, the cysteine residues that form the characteristic cystine knot are highly conserved, as are certain residues in specific loops that are important for the biosynthetic processing and cyclization of the peptide. nih.govnih.gov For example, a conserved Asn or Asp residue is often found at the C-terminal processing site, which is crucial for the enzymatic ligation of the peptide backbone. nih.gov
The discovery of chimeric precursor proteins in the Fabaceae, where a cyclotide domain is fused with an albumin-1 chain, points to a different evolutionary trajectory. nih.gov This suggests that cyclotide domains may have been "recruited" from other gene families and integrated into new precursor structures. frontiersin.org The evolution of cyclotide precursor genes in the Solanaceae also appears to have occurred independently, with sequences that are distinct from those in other cyclotide-bearing families. cabidigitallibrary.org
Natural Selection and Environmental Pressures Driving Cyclotide Diversity
The immense diversity of cyclotide sequences is not random but is actively shaped by natural selection in response to various environmental pressures. frontiersin.orgnumberanalytics.com The primary function of cyclotides in plants is believed to be defense against pests and pathogens. oup.compnas.org This constant co-evolutionary arms race between plants and their attackers is a powerful selective force driving the diversification of these defense molecules.
Environmental pressures, such as herbivory and microbial infections, select for plants that can produce novel or more potent cyclotides. numberanalytics.comencyclopedie-environnement.org This leads to the positive selection of mutations within the cyclotide-encoding regions of the precursor genes, particularly in the loops that are exposed on the surface of the molecule and are likely to be involved in target interactions. frontiersin.org The high sequence diversity observed in these loops is a testament to this ongoing evolutionary pressure. nih.gov
The ability of a single plant to produce a large cocktail of different cyclotides is also thought to be an evolutionary advantage. oup.com This chemical diversity increases the chances that at least some of the cyclotides will be effective against a wide range of pests and pathogens, making it more difficult for them to develop resistance.
Furthermore, the stability of the cyclotide scaffold, conferred by its cyclic cystine knot structure, is itself a product of natural selection. frontiersin.org This exceptional stability allows cyclotides to remain active under harsh environmental conditions and resist degradation by proteases, enhancing their effectiveness as defense agents. frontiersin.org The interplay between the conserved structural core and the hypervariable loops allows for the evolution of new biological activities while maintaining the essential structural integrity of the molecule. nih.gov
Molecular and Cellular Mechanisms of Cyclotide Action
Cyclotide-Membrane Interactions and Lipid Specificity
The primary target for cyclotides is the cell membrane. nih.gov Their mechanism of action begins with binding to the lipid bilayer, an interaction that is highly specific and leads to membrane disruption. nih.govuq.edu.au This process is governed by the specific lipid composition of the target membrane and the amphipathic nature of the cyclotide, which typically possesses both hydrophobic and hydrophilic regions on its surface. researchgate.netmdpi.com
A conserved feature across a broad range of cyclotides, including those from both the Möbius and bracelet subfamilies, is their specific and preferential binding to phospholipids (B1166683) containing phosphatidylethanolamine (B1630911) (PE) headgroups. researchgate.netuq.edu.auuq.edu.au This interaction is considered a crucial first step in their cytotoxic mechanism. uq.edu.au Studies using surface plasmon resonance have consistently shown that cyclotides, including the well-studied Kalata B1 and newly characterized cyclotides like hyen D, exhibit significantly higher affinity for model membranes enriched with PE lipids compared to those composed solely of other phospholipids like phosphatidylcholine. uq.edu.auuq.edu.aursc.org This binding is mediated by a conserved "bioactive face" on the cyclotide molecule, which specifically recognizes and interacts with the PE headgroup. researchgate.net Following this initial binding, a "hydrophobic patch" on the cyclotide surface facilitates insertion into the lipid bilayer. researchgate.netuq.edu.au The dependence on a correct three-dimensional structure is critical, as disulfide-bond-reduced cyclotides fail to bind to membranes, even those containing PE. uq.edu.au
Table 1: Cyclotide Affinity for Different Membrane Compositions
| Cyclotide Type | Membrane Lipid Composition | Binding Affinity/Interaction | Reference |
|---|---|---|---|
| General (Möbius & Bracelet) | Phosphatidylethanolamine (PE)-rich | High / Preferential | researchgate.netuq.edu.auuq.edu.au |
| General (Möbius & Bracelet) | Phosphatidylcholine (PC) only | Weak / Low | uq.edu.aursc.org |
| General (Möbius & Bracelet) | Anionic lipids (e.g., DOPA) | Variable; some show selectivity | researchgate.netcore.ac.uk |
| Cycloviolacin O2 (Bracelet) | Anionic Membranes | Potent disruption / Selective | researchgate.netcore.ac.uk |
| Kalata B1/B2 (Möbius) | Anionic Membranes | Less lytic | researchgate.netcore.ac.uk |
| D-kB2 (all-D enantiomer) | PE-rich | Lower than native L-kB2 | uq.edu.au |
Following the initial binding to PE lipids, cyclotides insert into the membrane and induce disruption, often through the formation of pores. nih.govnih.gov This action compromises the integrity of the cell membrane, leading to leakage of cellular contents and ultimately, cell death. researchgate.netuq.edu.au Several models have been proposed to describe this process.
The two primary models for peptide-induced pore formation are the "barrel-stave" and "toroidal pore" models. nih.govresearchgate.net
Barrel-Stave Model: In this model, peptides aggregate and insert into the membrane like staves of a barrel, forming a central pore where the hydrophobic surfaces of the peptides face the lipid core of the membrane. nih.gov
Toroidal Pore Model: This model proposes that the inserting peptides remain associated with the lipid headgroups, inducing the lipid monolayer to bend continuously through the pore. The pore is thus lined by both the peptides and the lipid headgroups. nih.govacs.org
Evidence suggests that cyclotides are more likely to follow a toroidal pore model . nih.govacs.org This is supported by their specific and continued interaction with PE-lipid headgroups even as they penetrate the bilayer. nih.gov As the concentration of cyclotides on the membrane surface increases, they aggregate and insert deeper, causing the bilayer to become highly hydrated and destabilized, which culminates in membrane rupture. nih.govacs.org An additional or alternative mechanism observed is lipid extraction , where cyclotides can selectively pull PE-containing lipids from the membrane, contributing to its destabilization. researchgate.netcore.ac.ukchemrxiv.org Live-cell imaging has shown that exposure to cyclotides like hyen D can induce rapid membrane blebbing, a hallmark of lost membrane integrity, leading to necrotic cell death. uq.edu.au
The specific lipid makeup of a target membrane significantly influences the efficacy of cyclotides. nih.govchemrxiv.org The preference for PE lipids means that membranes with a higher proportion of PE are more susceptible to cyclotide-induced disruption. researchgate.netchemrxiv.org This provides a basis for selectivity, as the lipid composition varies between different organisms and cell types. researchgate.net
The presence of other lipids, such as cholesterol and anionic phospholipids, also modulates cyclotide activity.
Cholesterol: The inclusion of cholesterol in a membrane has been shown to decrease the disruptive activity of cyclotides, likely by altering membrane fluidity and order. core.ac.ukchemrxiv.org
Anionic Lipids: The effect of negatively charged lipids can vary depending on the specific cyclotide. For instance, the bracelet cyclotide cycloviolacin O2 is particularly potent against anionic membranes, a property not shared by Möbius cyclotides like Kalata B1. researchgate.netcore.ac.uk This suggests that electrostatic interactions, in addition to hydrophobic and PE-specific interactions, can play a role for certain cyclotides. researchgate.net
Membrane Insertion and Pore Formation Models
Modulation of Intracellular Molecular Targets by Cyclotides
Cyclotides possess the remarkable ability to traverse cellular membranes, granting them access to the intracellular environment where they can modulate various molecular targets. mdpi.comnih.gov This cell-penetrating capability, combined with their inherent stability, makes them exceptional candidates for interfering with intracellular processes that are often challenging to address with conventional therapeutic agents. nih.govmdpi.com Their capacity to disrupt protein-protein interactions (PPIs) and inhibit specific enzymes underscores their potential as versatile molecular probes and scaffolds for drug development. mdpi.comuq.edu.au
Interaction with Protein-Protein Interfaces
The selective disruption of protein-protein interfaces represents a significant challenge in drug discovery due to the typically large and flat nature of these interaction surfaces. Cyclotides, as highly constrained and structurally defined polypeptides, have emerged as promising scaffolds for targeting these interactions. mdpi.com Their ability to be engineered through techniques like molecular grafting allows for the introduction of specific epitopes that can mimic one of the binding partners in a PPI, thereby acting as a competitive inhibitor. mdpi.comuq.edu.au
Key research findings have demonstrated the successful modulation of several critical PPIs by natural or engineered cyclotides:
p53-Hdm2/HdmX Interaction: A notable example is the engineering of the Momordica cochinchinensis trypsin inhibitor-I (MCoTI-I) cyclotide to antagonize the interaction between the tumor suppressor protein p53 and its negative regulators, Hdm2 and HdmX. nih.govresearchgate.net Overexpression of Hdm2/HdmX is a mechanism used by cancer cells to promote p53 degradation and evade apoptosis. researchgate.net By grafting a p53-derived helical peptide sequence into loop 6 of MCoTI-I, researchers created a potent antagonist named MCo-PMI. mdpi.comnih.gov This engineered cyclotide was shown to bind to both Hdm2 and HdmX with low nanomolar affinity, successfully activating the p53 pathway and leading to reduced tumor growth in a human colorectal carcinoma mouse model. mdpi.comnih.govresearchgate.net This work was the first demonstration of an engineered cyclotide modulating an intracellular PPI in vivo. nih.gov
14-3-3 Protein Interactions: The family of 14-3-3 proteins are crucial adapter proteins that regulate numerous cellular processes by binding to a multitude of partner proteins. Using a chemical proteomics approach with a photo-reactive crosslinking probe derived from the cyclotide kalata B1, researchers identified 14-3-3 proteins as direct interaction partners. uq.edu.aufrontiersin.org Specifically, the immunomodulatory cyclotide [T20K]kalata B1 was found to interact with 14-3-3 proteins, an interaction that was confirmed at the biochemical and cellular levels. nih.govfrontiersin.org This finding provides a potential molecular basis for the observed immunosuppressive effects of certain cyclotides. frontiersin.orgd-nb.info
β-Amyloid Fibril Aggregation: The aggregation of β-amyloid (Aβ) peptides into toxic fibrils is a central event in the pathology of Alzheimer's disease. Molecular dynamics simulations and experimental studies have shown that cyclotides can interfere with this PPI. frontiersin.orgnih.govnih.gov Cyclotides isolated from Clitoria ternatea were demonstrated to bind effectively to Aβ structures through hydrogen bonding and hydrophobic interactions. frontiersin.orgbiorxiv.org This binding destabilizes the Aβ fibril structure by weakening the inter-strand hydrogen bonds between Aβ peptides, thereby inhibiting the aggregation process and demonstrating the potential of cyclotides to disrupt pathogenic protein assemblies. frontiersin.orgnih.govnih.gov
Table 1: Examples of Cyclotides Modulating Protein-Protein Interfaces
Specific Enzyme Inhibition Mechanisms
Cyclotides, particularly those from the trypsin inhibitor subfamily, are recognized as potent protease inhibitors. uq.edu.aumdpi.com Their rigid and stable cyclic cystine knot framework provides a robust scaffold for presenting multiple binding loops with high affinity and selectivity for specific enzymes. mdpi.comresearchgate.net While the natural function of some cyclotides is to inhibit digestive enzymes like trypsin, research has uncovered highly specific inhibitory activities against other classes of proteases, highlighting mechanisms that go beyond broad-spectrum inhibition. uq.edu.aunih.gov
A key example of specific enzyme inhibition is the targeting of human prolyl oligopeptidase (POP), a serine protease implicated in neurodegenerative diseases and cognitive processes. nih.govnih.gov Bioactivity-guided fractionation of plant extracts from Psychotria and Allexis species led to the discovery of several cyclotides that selectively inhibit POP. nih.govnih.govfrontiersin.org For instance, psysol 2, isolated from Psychotria solitudinum, and the prototypical cyclotide kalata B1 were found to inhibit POP with IC₅₀ values of 25 μM and 5.6 μM, respectively. nih.gov Notably, these cyclotides did not show inhibitory activity against other serine proteases like trypsin or chymotrypsin, demonstrating a high degree of selectivity for POP. nih.govmdpi.com Further studies identified the novel cyclotides alca 1 and alca 2 from Allexis cauliflora as even more potent POP inhibitors, with IC₅₀ values of 8.5 μM and 4.4 μM. nih.govfrontiersin.orgresearchgate.net This specificity suggests that the Möbius and bracelet subfamilies of cyclotides interact with enzymes in a manner distinct from the canonical trypsin-inhibiting mechanism of the MCoTI subfamily. nih.gov
The trypsin inhibitor subfamily, such as MCoTI-I and MCoTI-II, serves as a versatile framework for engineering inhibitors against various proteases. mdpi.commdpi.com By making specific amino acid substitutions in the primary inhibitory loop (loop 1), the natural sub-nanomolar inhibitory activity against trypsin can be redirected toward other therapeutically relevant proteases, including human leukocyte elastase, β-tryptase, and kallikrein-related peptidase 4. mdpi.com
Table 2: Inhibition of Human Prolyl Oligopeptidase (POP) by Specific Cyclotides
Chemical Synthesis and Protein Engineering Approaches for Cyclotides
Solid-Phase Peptide Synthesis (SPPS) Strategies for Cyclotide Production
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone for the chemical production of cyclotides and their engineered analogues. nih.govuq.edu.au This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. uq.edu.auresearchgate.net The key advantage of SPPS lies in the easy separation of the resin-bound peptide from excess reagents and byproducts, which simplifies the purification process. iris-biotech.de For cyclotides, which are typically around 30 amino acids in length, SPPS is a highly suitable and manageable synthetic approach. nih.govuq.edu.au The process generally involves the assembly of a linear peptide precursor on the solid support, followed by its cleavage from the resin, cyclization of the backbone in solution, and finally, the oxidative formation of the three essential disulfide bonds to achieve the correct three-dimensional structure. uq.edu.au
Boc- and Fmoc-based Methodologies in Cyclotide Synthesis
Two primary chemical strategies, based on different N-terminal protecting groups, are employed in the SPPS of cyclotides: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) methodologies. nih.govresearchgate.netnih.gov
The Boc strategy was the earlier developed method. It utilizes the acid-labile Boc group to protect the α-amine of the amino acids. uq.edu.au A significant drawback of this method is the requirement for strong acids, such as trifluoroacetic acid (TFA), for the repeated deprotection steps and the use of highly corrosive and toxic hydrogen fluoride (B91410) (HF) for the final cleavage of the peptide from the resin. uq.edu.au Despite these challenges, Boc-SPPS has been instrumental in the synthesis of cyclotide precursors, particularly for creating the C-terminal thioesters required for Native Chemical Ligation. nih.govresearchgate.net Microwave-assisted Boc-SPPS has been shown to accelerate the synthesis of cysteine-rich peptides like cyclotides, reducing synthesis times significantly. nih.gov
The Fmoc strategy is now more commonly used, especially in industrial settings, due to its use of milder reaction conditions. uq.edu.auiris-biotech.de The Fmoc protecting group is removed by a base, typically piperidine (B6355638) in dimethylformamide (DMF), and the final cleavage from the resin is achieved with a milder acid like TFA. uq.edu.au This approach is generally considered safer and more compatible with automated synthesis. iris-biotech.denih.gov Initially, the synthesis of the C-terminal thioesters needed for cyclization was challenging with Fmoc chemistry due to the instability of the thioester linkage to the repeated basic deprotection steps. nih.gov However, the development of specialized "safety-catch" linkers and other innovative strategies has overcome this limitation, making Fmoc-SPPS a versatile and efficient method for producing linear cyclotide precursors. nih.gov
| Feature | Boc-based SPPS | Fmoc-based SPPS |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Reagent | Strong acid (e.g., TFA) | Base (e.g., Piperidine in DMF) |
| Final Cleavage Reagent | Strong acid (e.g., HF) | Milder acid (e.g., TFA) |
| Safety Profile | Involves highly toxic and corrosive HF | Generally safer, avoids HF |
| Compatibility with Thioesters | Traditionally more straightforward | Initially challenging, now feasible with special linkers |
Native Chemical Ligation (NCL) for Cyclotide Backbone Cyclization
Native Chemical Ligation (NCL) is the most widely adopted and successful strategy for achieving the crucial head-to-tail cyclization of the linear peptide precursor to form the cyclotide backbone. nih.govuq.edu.auresearchgate.net This powerful chemoselective reaction involves the coupling of two unprotected peptide fragments. nih.gov For intramolecular cyclization, a single linear precursor is synthesized with a C-terminal thioester and an N-terminal cysteine residue. researchgate.netresearchgate.net
The reaction proceeds in an aqueous solution at a neutral pH. The thiol group of the N-terminal cysteine attacks the C-terminal thioester, leading to a reversible transthioesterification that forms a thioester-linked intermediate. researchgate.net This intermediate then undergoes a rapid and spontaneous intramolecular S-to-N acyl shift, resulting in the formation of a stable, native amide bond at the ligation site, thus closing the peptide backbone. nih.govresearchgate.net A key advantage of NCL is its high specificity; the reaction occurs exclusively between the N-terminal cysteine and the C-terminal thioester, even in the presence of other internal cysteine residues and unprotected amino acid side chains. nih.gov
Following cyclization, the peptide is subjected to oxidative folding conditions, often using a redox buffer system like reduced and oxidized glutathione (B108866) (GSH/GSSG), to facilitate the correct formation of the three disulfide bonds that define the cystine knot motif. researchgate.net Researchers have also developed "one-pot" approaches where cyclization and folding occur concurrently, streamlining the synthesis process. researchgate.net While any of the six conserved cysteines in a cyclotide could theoretically serve as the ligation site, studies have shown that placing the ligation site at Cys-residues in certain loops can lead to better cyclization yields. nih.gov
Chemoenzymatic Cyclization Techniques for Cyclotides
Chemoenzymatic approaches have emerged as powerful and efficient alternatives to purely chemical methods for cyclotide backbone cyclization. nih.govresearchgate.net These techniques combine the chemical synthesis of a linear peptide precursor with a final, enzyme-catalyzed cyclization step. This strategy leverages the high specificity and efficiency of enzymes, often leading to high yields under mild reaction conditions. nih.govuva.nl
One of the most significant breakthroughs in this area was the discovery and characterization of butelase 1 , an asparaginyl endopeptidase (AEP) isolated from the cyclotide-producing plant Clitoria ternatea. nih.govscispace.com Butelase 1 is a natural peptide ligase responsible for cyclotide biosynthesis in the plant. uva.nlscispace.com It recognizes a specific C-terminal sequence motif (Asx-His-Val), cleaves the peptide bond, and ligates the new C-terminus to an N-terminal residue. uva.nlscispace.com This enzyme has demonstrated remarkable efficiency, capable of cyclizing various peptides, including the cyclotide kalata B1, with yields often exceeding 95%. nih.gov Butelase 1 is significantly faster than other enzymatic ligases and can be used for the traceless synthesis of natural peptides. scispace.comspringernature.com
Another enzyme utilized for this purpose is Sortase A (SrtA) , a transpeptidase from the bacterium Staphylococcus aureus. nih.govnih.govuq.edu.au SrtA recognizes a specific C-terminal pentapeptide motif (LPXTG) and an N-terminal glycine (B1666218) sequence. nih.govspringernature.com It cleaves the bond between threonine and glycine in the recognition motif and catalyzes the formation of a new amide bond with the N-terminal glycine. uq.edu.au By designing a linear peptide precursor with the LPXTG motif at the C-terminus and a glycine at the N-terminus, SrtA can efficiently catalyze intramolecular cyclization. nih.govresearchgate.net SrtA has been successfully used to cyclize several disulfide-rich peptides, including kalata B1, demonstrating its utility in producing these stable macrocycles. nih.govnih.gov
| Enzyme | Origin | Recognition Motif | Key Advantages |
| Butelase 1 | Clitoria ternatea (plant) | C-terminal Asx-His-Val | Extremely fast and efficient (>95% yield), traceless ligation. nih.govscispace.comspringernature.com |
| Sortase A | Staphylococcus aureus (bacterium) | C-terminal LPXTG, N-terminal Glycine(s) | Well-characterized, applicable to a wide range of peptides, useful for laboratory and larger-scale production. nih.govuq.edu.au |
Cyclotide Scaffolds in Advanced Peptide Engineering
Molecular Grafting for Introducing Bioactive Epitopes onto Cyclotide Frameworks
Molecular grafting is a powerful drug design strategy that involves inserting a known bioactive peptide sequence, or "epitope," into one of the loops of a stable scaffold molecule like a cyclotide. nih.govrsc.orgresearchgate.net The goal is to confer the bioactivity of the epitope onto the cyclotide, while the cyclotide framework provides enhanced stability, resistance to proteolysis, and improved pharmacokinetic properties. rsc.orgacs.org
This technique has been successfully applied to engineer cyclotides with a wide range of new biological activities. For example, by grafting epitopes into the loops of the prototypic cyclotide kalata B1 or MCoTI cyclotides, researchers have created novel molecules targeting G protein-coupled receptors (GPCRs), inhibiting enzymes, or possessing anti-angiogenic properties. nih.govresearchgate.netrsc.org The choice of which loop to insert the epitope into is a critical consideration, as it can significantly impact the final structure and activity of the chimeric peptide. nih.gov Detailed structural analysis, often using NMR spectroscopy, is crucial to confirm that both the grafted epitope and the cyclotide scaffold have maintained their desired conformations. nih.gov This approach has demonstrated the potential to transform unstable but active linear peptides into stable and potent therapeutic candidates. acs.org
Rational Design and Directed Evolution Strategies for Enhanced Functionality
Beyond grafting existing epitopes, more advanced engineering strategies are being employed to develop cyclotides with enhanced or entirely new functions. These approaches include rational design and directed evolution. mdpi.comresearchgate.net
Rational design relies on a detailed understanding of the structure-function relationships of both the cyclotide scaffold and the target molecule. mdpi.comrsc.org Using computational modeling and structural biology data, specific amino acid mutations are intentionally introduced to improve properties such as binding affinity, selectivity, or stability. rsc.org This knowledge-based approach allows for the targeted modification of the cyclotide framework to optimize its interaction with a biological target. rsc.org
Directed evolution , in contrast, mimics the process of natural selection in the laboratory. It involves generating large libraries of cyclotide variants with random mutations. These libraries are then subjected to high-throughput screening or selection processes to identify individual molecules that possess the desired functionality. While this method does not require prior knowledge of structure-function relationships, it is a powerful tool for discovering novel cyclotides with optimized properties from a vast pool of possibilities. rsc.org
Together, these advanced engineering techniques are expanding the utility of the cyclotide scaffold far beyond its natural functions, enabling the development of highly specific and stable peptide-based molecules for a variety of therapeutic and diagnostic applications. mdpi.com
Combinatorial Library Generation and Screening for Mechanistic and Scaffold Studies
The inherent stability and sequence tolerance of the cyclotide framework make it an exemplary scaffold for protein engineering and drug design. uq.edu.aucapes.gov.br Cyclotides can be viewed as nature's own combinatorial libraries, where the six cysteine residues that form the cyclic cystine knot (CCK) are conserved, while the intervening peptide loops exhibit significant sequence hypermutation. nih.govnih.gov This natural diversity has inspired the development of methods to generate vast synthetic and biosynthetic libraries of cyclotide variants. These libraries are instrumental in conducting mechanistic studies to understand structure-activity relationships and in scaffold studies to probe the structural limits of the cyclotide framework. thieme-connect.comnih.gov
The generation of cyclotide-based libraries can be broadly categorized into chemical synthesis and biological expression systems. Each approach offers distinct advantages for creating molecular diversity.
Chemical Synthesis Approaches: Chemical methods, primarily based on solid-phase peptide synthesis (SPPS), allow for the precise incorporation of non-natural amino acids and other chemical modifications. nih.govsciengine.com
Parallel Synthesis: Techniques like the 'tea-bag' approach enable the parallel synthesis of numerous linear peptide precursors. nih.govmdpi.com
One-Pot Cyclization and Folding: Efficient protocols have been developed where the crucial steps of backbone cyclization (often via native chemical ligation) and oxidative folding to form the disulfide knot occur concurrently in a single reaction vessel, frequently using a glutathione redox buffer. nih.govmdpi.com This has streamlined the production of folded cyclotides for high-throughput screening. mdpi.com
Biological Expression Approaches: Recombinant DNA technology allows for the creation of exceptionally large, genetically-encoded libraries, often containing billions of unique members. nih.govnih.gov
Intein-Mediated Splicing: A powerful method for producing cyclotides inside host cells, such as E. coli, involves flanking the linear cyclotide precursor sequence with fragments of a split intein. nih.govosti.govgoogle.com The intein domains auto-catalytically splice, excising themselves and ligating the ends of the cyclotide sequence to form the circular backbone. nih.gov This enables the in-cell generation of large cyclotide libraries that can be screened for their ability to modulate intracellular processes. osti.gov
Display Technologies: Acyclic versions of cyclotides have been used in combination with bacterial display approaches to screen for variants that bind to specific molecular targets. mdpi.com
The choice of library generation method depends on the specific research goal, such as the desired library size and the types of chemical diversity required.
| Method | Typical Library Size | Key Features | Primary Application |
|---|---|---|---|
| Chemical Synthesis (e.g., "Tea-Bag") | 102 - 104 | Allows non-natural amino acids; precise sequence control.Lower throughput than biological methods. | Fine-tuning activity with specific chemical groups; detailed SAR studies. mdpi.com |
| Biological Expression (e.g., Intein-based) | >109 | Extremely large libraries; enables in-cell screening.Limited to proteinogenic amino acids. | Discovery of novel binders from vast sequence space; intracellular target modulation. nih.govnih.gov |
Screening these vast libraries is essential for identifying cyclotide variants with desired properties. High-throughput screening methods are employed to test for binding to protein targets or for the ability to inhibit or modulate a specific biological process. nih.gov Cell-based assays are particularly powerful, where libraries of cyclotides produced within cells can be screened for their effect on cellular functions, with techniques like fluorescence-activated cell sorting (FACS) used to isolate active variants.
Findings from Mechanistic and Scaffold Studies The generation and screening of combinatorial libraries have yielded significant insights into the remarkable robustness of the cyclotide scaffold. Studies on libraries based on the MCoTI-I (a trypsin inhibitor cyclotide) and kalata B1 frameworks have shown that most residues, except for the six conserved cysteines, can be mutated without completely preventing the cyclotide from folding into its native structure. nih.govnih.gov
For example, a study involving a genetically-encoded library of MCoTI-I variants explored the effect of 27 different mutations. The results indicated that the vast majority of these mutations did not negatively affect the folding of the cyclotide, highlighting the extreme plasticity of the scaffold. nih.gov Only a few specific mutations, such as substituting the glycine at position 25 with a proline (G25P), were found to be detrimental to proper folding. nih.gov Such studies are crucial for defining the "rules" of cyclotide engineering, informing which loops and which positions are best suited for grafting new functions. nih.govresearchgate.net
| Parent Scaffold | Loop Modified | Mutation Example | Observed Effect on Folding | Implication for Scaffold Studies |
|---|---|---|---|---|
| MCoTI-I | Loop 1 | S4A (Serine to Alanine) | Folded correctly | Loop 1 is tolerant to substitution. |
| MCoTI-I | Loop 3 | T13A (Threonine to Alanine) | Folded correctly | Loop 3 tolerates mutation, allowing for modification. |
| MCoTI-I | Loop 5 | I20G (Isoleucine to Glycine) | Negatively affected folding | Some residues in loop 5 are structurally important. |
| MCoTI-I | Loop 5 | G25P (Glycine to Proline) | Negatively affected folding | Introduction of rigid structures (Proline) can disrupt the native fold. |
Advanced Methodologies in Cyclotide Research
High-Throughput Screening for Novel Cyclotide Discovery
High-throughput screening (HTS) has become an indispensable tool for identifying new cyclotides from vast natural sources. uq.edu.au These methods allow for the rapid assessment of plant extracts, facilitating the discovery of a large number of these unique peptides. nih.gov Hydrophobicity, a key biophysical feature of cyclotides, has traditionally guided their purification and has been a useful parameter in screening novel cyclotides from plant extracts. uq.edu.au The combination of HTS with efficient chemical synthesis methods, such as the 'tea-bag' approach and one-pot cyclization-folding protocols, has enabled the rapid generation and screening of cyclotide libraries. mdpi.com
A notable HTS campaign involved the screening of 206 plant species from 46 families, which led to the identification of 31 cyclotide-containing species and the discovery of 50 novel cyclotides. uq.edu.au Another large-scale screening of the Violaceae family analyzed 744 putative cyclotides, confirming their widespread occurrence within this plant family. frontiersin.org
| Screening Campaign | Number of Species Analyzed | Key Findings |
| Survey of 46 Plant Families | 206 | Identified 31 cyclotide-containing species; discovered 50 novel cyclotides. uq.edu.au |
| Analysis of the Violaceae Family | 231 | Detected 744 putative cyclotides, with positive identification in 17 of the genera studied. frontiersin.org |
| Gentianales Order Analysis | ~300 | Identified nine novel cyclotide-containing species within the Rubiaceae family. nih.gov |
Mass spectrometry (MS) is a cornerstone technique for the identification and characterization of cyclotides, allowing for the determination of their molecular weight and sequence. contractlaboratory.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly employed. contractlaboratory.comnih.gov The combination of liquid chromatography with MS (LC-MS) has proven particularly powerful for analyzing cyclotides from minute plant samples, such as a 1 cm² piece of leaf tissue. frontiersin.orgnih.gov A key diagnostic feature for identifying cyclotides is the mass shift of 348 Da observed after the reduction and alkylation of their six conserved cysteine residues. uq.edu.au Advanced MS-based strategies, including the use of high-resolution Orbitrap mass spectrometry, have significantly improved the sensitivity and accuracy of cyclotide detection. mdpi.com For instance, using LC-FTMS, researchers identified 166 cyclotide-like masses in Viola odorata. acs.org
| Cyclotide/Study | Mass Spectrometry Technique(s) | Key Findings/Identifications |
| General Screening | MALDI-TOF MS | Used to analyze crude and chemically modified plant extracts for initial identification. nih.gov |
| Viola odorata Analysis | Liquid Chromatography-Fourier Transform Mass Spectrometry (LC-FTMS) | Observed 166 cyclotide-like masses, with 71 positively identified through automated matching. acs.org |
| Viola philippica Analysis | Orbitrap Exploris 480 MS | Identified 65 known and 18 potentially novel cyclotides. mdpi.com |
| Viola tricolor Analysis | MALDI-TOF/TOF and LC-MS/MS | Characterized the cyclotide peptidome, contributing to the discovery of 164 total cyclotides. nih.gov |
| De novo Sequencing | Tandem Mass Spectrometry (MS/MS) | Used for sequencing novel cyclotides like vodo I1, vodo I2, and vodo I3. acs.org |
The fact that cyclotides are ribosomally synthesized from precursor proteins allows for the use of transcriptome mining and genomic approaches to discover novel sequences. nih.govuq.edu.au By searching expressed sequence tag (EST) databases and raw transcriptomic data, researchers can identify genes encoding cyclotide precursors. nih.govnih.gov This in silico approach has dramatically accelerated the rate of discovery, with one pilot study identifying 145 unique cyclotide analogs from 30 plant genomes. nih.gov In Viola tricolor, a combined transcriptomic and proteomic screening identified 164 cyclotides, leading to an estimation that the Violaceae family alone may contain around 150,000 different cyclotides. nih.govacs.org These gene-based discovery methods provide crucial information on precursor architecture and the processing sites essential for the biosynthesis of mature cyclotides. nih.govacs.org BLAST searches against transcriptome scaffolds using known cyclotide precursor sequences as queries are a common methodology. nih.gov
| Plant Species | Methodology | Number of Sequences Found |
| Oldenlandia affinis | Expressed Sequence Tag (EST) analysis | Revealed that 2.8% of the transcriptome is dedicated to cyclotide precursors. nih.gov |
| Various (30 genomes) | In silico genomic screening | Identified 145 unique cyclotide analogs. nih.gov |
| Viola tricolor | Transcriptome and proteome mining | Identified 55 novel precursor sequences, contributing to a total of 164 discovered cyclotides. nih.govacs.org |
| Viola baoshanensis | Next-Generation Sequencing (NGS) and RT-PCR | Confirmed cyclotide precursor gene sequences. researchgate.net |
Mass Spectrometry-Based Identification and Characterization
Computational Biology and Bioinformatics in Cyclotide Analysis
Computational biology and bioinformatics are integral to modern cyclotide research, providing tools for prediction, modeling, and analysis. rsc.orgcybase.org.au Databases like CyBase serve as central repositories for cyclotide sequence, structure, and activity data, incorporating tools for sequence searching, comparison, and structural modeling. nih.govcybase.org.au These computational approaches can accelerate peptide-based drug discovery by predicting structures and interactions, thereby reducing the need for extensive experimental screening. biorxiv.org
The prediction of cyclotide sequences and their three-dimensional structures is a key application of bioinformatics in this field. cybase.org.au Due to the conserved structure of cyclotides, homology modeling is a viable method for predicting the 3D structures of new sequences. plos.org For this, the target sequence is aligned with cyclotides of known structures, which then serve as templates. plos.org More recently, advanced tools like AlphaFold have been adapted for the structure prediction of cyclic peptides, showing high accuracy, even correctly predicting disulfide bond connectivity in many cases. biorxiv.org The CyBase database hosts tools like CycloMod for modeling cyclotide structures. nih.gov Machine learning models, such as DeepCyclo, are also being developed to predict cyclotide-like sequences from genomic data and screen for bioactivity. contractlaboratory.com
| Tool/Method | Application | Example |
| Homology Modeling | 3D structure prediction | Predicted structures of uncharacterized cyclotides using known NMR structures as templates. plos.org |
| AlphaFold (modified) | De novo 3D structure prediction | Correctly predicted structures for 58 out of 80 cyclic peptides with an RMSD < 1.5 Å. biorxiv.org |
| CyBase (CycloMod) | Cyclotide modeling | Used to model the structures of novel cyclotides caripe 1 and caripe 2. nih.gov |
| CyPred | Prediction of cyclic proteins from sequence | A method developed to predict if a protein is cyclic based on its amino acid sequence. cybase.org.au |
Understanding the relationship between a cyclotide's structure and its biological activity is crucial for designing new therapeutic agents. nih.gov Structure-Activity Relationship (SAR) modeling and in silico optimization are powerful tools for this purpose. contractlaboratory.commdpi.com By creating combinatorial libraries based on known scaffolds like MCoTI-II and Kalata B1, researchers can rapidly screen for variants with enhanced properties. contractlaboratory.com Computational studies have been used to analyze the SAR of cyclotides with antibacterial, antifungal, and anti-HIV activities. acs.orgresearchgate.net These analyses often reveal that the presence and distribution of hydrophobic and charged residues on the peptide's surface are key determinants of its activity, likely by modulating membrane binding. acs.org In silico optimization can then be used to design sequences that enhance these desired properties. contractlaboratory.com
| Cyclotide Scaffold/Target | Activity Modeled | Key Findings from SAR/Optimization |
| Kalata B1 / MCoTI-II | General bioactivity | Combinatorial libraries enable rapid SAR studies for targeted therapeutic use. contractlaboratory.com |
| Anti-HIV Cyclotides | HIV inhibition | A correlation exists between the hydrophobicity of certain loop regions and anti-HIV activity; charged residues in these loops also impact activity. acs.org |
| Antifungal Cyclotides | Antifungal activity | Potent cyclotides have a larger hydrophobic patch and a higher number of basic amino acids compared to non-potent ones. researchgate.net |
| Guava Antimicrobial Peptide | Antimicrobial activity | In silico optimization enabled combinatorial exploration for peptide design. acs.org |
Prediction of Cyclotide Sequences and Structures
Biophysical Techniques for Cyclotide Interaction Studies
A range of biophysical techniques are employed to study the molecular interactions of cyclotides, particularly with biological membranes, which are believed to be their primary target. uq.edu.aumdpi.com These studies are critical for elucidating the mechanism of action that underlies the diverse bioactivities of cyclotides. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and cryo-Transmission Electron Microscopy (cryo-TEM) have provided detailed insights into these interactions. rsc.orguq.edu.au
NMR studies have been used to determine the 3D structures of cyclotides and to map their interaction surfaces with membrane mimics like dodecylphosphocholine (B1670865) (DPC) micelles. mdpi.comscilit.com SPR and ITC are used to quantify the binding affinity of cyclotides to lipid bilayers, demonstrating that cyclotides bind specifically to membranes containing phosphatidylethanolamine (B1630911) (PE) phospholipids (B1166683). uq.edu.aunih.govnih.gov Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and neutron reflectometry have further revealed that cyclotides can insert into lipid bilayers and form pores. nih.gov Cryo-TEM imaging has provided visual evidence of how cyclotides disrupt membrane morphology, showing that the mechanism of disruption is dependent on the cyclotide sequence. uq.edu.au
| Technique | Cyclotide(s) Studied | Model System | Key Findings |
| NMR Spectroscopy | Kalata B1, Kalata B7 | DPC micelles | Identified a hydrophobic patch as the primary membrane interaction face. mdpi.comscilit.com |
| Surface Plasmon Resonance (SPR) | Various | Phospholipid bilayers | Demonstrated that PE-containing phospholipids are crucial for cyclotide membrane binding. uq.edu.au |
| Isothermal Titration Calorimetry (ITC) | Kalata B1, Kalata B2 | DPC micelles and lipid bilayers | Confirmed the importance of hydrophobic interactions and PE binding for membrane affinity. nih.gov |
| Cryo-Transmission Electron Microscopy (cryo-TEM) | Kalata B1, cyO2 | Lipid vesicles | Revealed sequence-dependent membrane disruption mechanisms, including vesicle aggregation and lysis. uq.edu.au |
| Quartz Crystal Microbalance (QCM-D) | Kalata B1 | Supported lipid bilayers | Suggested that cyclotides form membrane pores. nih.gov |
| Neutron Reflectometry | Kalata B1 | Supported lipid bilayers | Measured the depth of cyclotide insertion into the membrane, showing deeper penetration at higher concentrations. nih.gov |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) has become a powerful tool for investigating the biomolecular interactions of cyclotides in real-time. This label-free technique allows for the quantitative analysis of binding affinity and kinetics between cyclotides and their molecular targets, most notably lipid membranes. nih.gov
In a typical SPR experiment involving cyclotides, a lipid bilayer, mimicking a cell membrane, is immobilized on a sensor chip. nih.govmdpi.com A solution containing the cyclotide is then flowed over this surface. The binding of the cyclotide to the lipid membrane causes a change in the refractive index at the sensor surface, which is detected as a response signal. The association and dissociation phases of this interaction can be monitored over time to determine kinetic parameters. nih.gov
Research has demonstrated a clear correlation between the membrane-binding affinity of cyclotides, as measured by SPR, and their biological activities. nih.govuq.edu.au For instance, studies on the prototypic cyclotide kalata B1 and its analogs have shown that their hemolytic potency is directly related to the amount of peptide that binds to the membrane. nih.gov Inactive mutants exhibit weak binding, while more active mutants show stronger binding than the native form. nih.gov
SPR studies have been instrumental in elucidating the membrane-binding properties of various cyclotides. Key findings from SPR-based research on cyclotides are summarized in the table below.
| Cyclotide Studied | Key Finding from SPR Analysis | Reference |
| Kalata B1 | Binding affinity to lipid bilayers correlates with hemolytic activity. Showed selectivity for membranes containing phosphatidylethanolamine (PE) phospholipids. | nih.gov |
| Kalata B1 and Analogs | Inactive mutants displayed weaker binding to lipid bilayers, whereas more active mutants exhibited stronger binding compared to the native form. | nih.gov |
| Bracelet Cyclotides | The functional impact of single mutations was evaluated by examining their membrane-binding ability to PE-containing lipid bilayers. | mdpi.com |
| Kalata B1 | The role of Protein Disulphide Isomerase (PDI) in the oxidative folding of kalata B1 was examined using SPR. |
These studies underscore the importance of SPR in understanding the structure-activity relationships of cyclotides and in guiding the design of new cyclotide-based molecules with specific therapeutic or biotechnological applications.
Analytical Ultracentrifugation
Analytical ultracentrifugation (AUC) is a rigorous biophysical technique used to study the hydrodynamic properties of macromolecules in solution. capes.gov.bruq.edu.au In cyclotide research, AUC has been pivotal in characterizing the self-association and oligomerization behavior of these peptides, which is believed to be important for their biological function. capes.gov.brnih.gov
AUC experiments, including sedimentation velocity and sedimentation equilibrium, provide direct evidence for the formation of oligomers (e.g., tetramers and octamers) by some cyclotides in solution. capes.gov.brnih.gov For example, a comparative study of kalata B1 and kalata B2 using AUC revealed significant differences in their self-association properties. capes.gov.bruq.edu.aunih.gov
Sedimentation velocity experiments analyze the rate at which molecules move under a strong centrifugal force, which allows for the determination of their size and shape distribution. capes.gov.br Sedimentation equilibrium experiments, on the other hand, analyze the concentration gradient of a molecule at rotational equilibrium to determine its molar mass and association constants. capes.gov.br
The findings from AUC studies on prototypic cyclotides are detailed in the table below.
| Cyclotide | Observation from AUC | Details | Reference |
| Kalata B1 | Exists mainly as a monomer in phosphate (B84403) buffer, even at high concentrations. | Both sedimentation velocity and equilibrium experiments confirmed this behavior. | capes.gov.bruq.edu.au |
| Kalata B2 | Exists as an equilibrium mixture of monomer, tetramer, and octamer. | At a concentration of 1.6 mM, the mixture was approximately 30% monomer, 42% tetramer, and 25% octamer. This self-association is concentration-dependent and reversible. The oligomers appear to be spherical in shape. | capes.gov.bruq.edu.au |
These findings, linked to the three-dimensional structures of the cyclotides, suggest specific interaction interfaces responsible for oligomerization. capes.gov.bruq.edu.au Understanding the factors that influence the aggregation state of cyclotides in solution is crucial for their potential development as pharmaceutical agents. capes.gov.br
Emerging Technologies in Cyclotide Production and Analysis
The field of cyclotide research is continually evolving, with emerging technologies promising to accelerate discovery, characterization, and production. contractlaboratory.com
Microfluidics and Automation
Microfluidics and lab-on-a-chip technologies are revolutionizing the way cyclotides are separated and analyzed. contractlaboratory.comresearchgate.netnih.gov These miniaturized platforms offer significant advantages over traditional methods, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and automation. contractlaboratory.comnih.govrsc.org
Recent developments have focused on creating microfluidic chips for the efficient separation of complex cyclotide mixtures extracted from plants. researchgate.netresearchgate.net These devices can utilize principles of liquid-liquid interaction or chromatography to separate cyclotides based on their physicochemical properties. researchgate.netnih.gov The ease of use and low production cost make these microfluidic devices particularly attractive for initial screening of plant extracts for novel cyclotides. nih.gov
Furthermore, there is a growing trend towards automating these microfluidic systems. researchgate.netresearchgate.net Automation can save time and allow for the simultaneous operation of multiple microfluidic systems, each with individually controllable experimental conditions. researchgate.net This capability is crucial for accelerating the drug discovery process, as it allows for the rapid screening of cyclotide bioactivity. nih.gov For instance, microfluidic separation can be coupled with on-chip bioassays, such as those using 3D cell culture models to test the anticancer activities of the separated cyclotides. nih.gov
| Advancement | Description | Potential Impact |
| Microfluidic Separation | Chip-based technology for the separation of cyclotides from plant extracts using polar and nonpolar forces. | Rapid, cost-effective, and simple method for cyclotide purification, reducing time and expense compared to traditional HPLC. |
| Automated Microfluidic Systems | Integration of automation to control and run multiple microfluidic experiments simultaneously. | Increased usability and efficiency, enabling high-throughput screening and analysis of cyclotide bioactivity. |
| Integrated Bioassays | Coupling of microfluidic separation with on-chip cell-based assays. | Enables real-time evaluation of the biological activities of separated cyclotides, streamlining the drug development pipeline. |
Artificial Intelligence and Machine Learning for Peptide Design
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in peptide and protein engineering, including the design of novel cyclotides. dntb.gov.uaplos.org These computational approaches can analyze vast datasets of peptide sequences and structures to identify patterns that correlate with specific biological activities and properties like foldability. plos.org
In the context of cyclotide research, ML models can be trained to predict the bioactivity of new peptide sequences. For example, machine learning models have been developed to predict the hemolytic nature of peptides with high accuracy, which is a critical consideration for therapeutic applications. sciforum.net By understanding the sequence features that contribute to unwanted side effects, researchers can design novel cyclotides with improved safety profiles. sciforum.net
Furthermore, AI, particularly genetic algorithms, has been combined with molecular modeling techniques to automate the design of new cyclotides with enhanced properties. nih.gov This approach has been used to create modified cyclotides with improved binding to specific therapeutic targets, such as the HIV gp120 protein. nih.gov These computational methods can explore a vast sequence space to identify candidate peptides that might not be discovered through traditional screening methods. nih.gov The development of deep learning models like AlphaFold and related tools such as HighFold are also revolutionizing the structural prediction of cyclic peptides, which is crucial for understanding their function and for rational design. oup.com
| Application | Description | Example |
| Bioactivity Prediction | ML models are trained on existing data to predict the biological activity (e.g., anticancer, antimicrobial) of novel peptide sequences. | Gradient boosting classifiers have been used to predict the hemolytic nature of peptides with 95–97% accuracy. sciforum.net |
| De Novo Peptide Design | Genetic algorithms and other AI techniques are used to generate and optimize new peptide sequences with desired properties. | A computational protocol using a genetic algorithm and molecular docking was created to design new cyclotides with improved binding to HIV gp120. nih.gov |
| Foldability Prediction | Deep learning models can identify key residues within a peptide scaffold that are essential for its proper folding into a stable 3D structure. | A deep-learning approach utilizing language model-based techniques was developed to model peptide foldability with high accuracy. plos.org |
Future Directions and Broader Academic Implications of Cyclotide Research
Elucidating Undiscovered Biosynthetic and Processing Nuances
While significant progress has been made, the complete biosynthetic pathway of cyclotides remains partially uncharted, presenting a vibrant area for future investigation. acs.org Cyclotides are ribosomally synthesized as larger precursor proteins which typically contain an endoplasmic reticulum (ER) signal peptide, propeptides, and one or more mature cyclotide domains. nih.govxiahepublishing.comresearchgate.net It is understood that these precursors enter the secretory pathway, where folding and disulfide bond formation are thought to occur, likely aided by protein disulfide isomerases (PDIs). nih.govresearchgate.net
A critical and incompletely understood step is the precise mechanism of excision and backbone cyclization. acs.org Asparaginyl endopeptidases (AEPs), also known as vacuolar processing enzymes, have been identified as key players, catalyzing the cleavage at the C-terminus of the cyclotide domain and the subsequent ligation to its N-terminus. acs.orgnih.gov Research has shown that this AEP-mediated cyclization is highly dependent on specific amino acid sequences, particularly a conserved asparagine (or sometimes aspartic acid) residue at the C-terminal processing site of the cyclotide domain. xiahepublishing.comanu.edu.au However, the full suite of enzymes involved, including the specific proteases responsible for cleaving the N-terminus of the mature domain, is still being elucidated. rsc.org
Expressed sequence tag (EST) analysis of cyclotide-producing plants like Oldenlandia affinis has been instrumental in discovering the genes for precursor proteins, such as Oak1 (encoding kalata B1), and identifying other potential processing enzymes. nih.govnih.gov Despite these advances, gaps in knowledge persist regarding the regulation of these biosynthetic genes and the precise coordination of the multi-step processing pathway. uq.edu.au Future research is directed at fully mapping the protein-protein interactions of the precursor during its maturation and understanding the genetic circuits that control the expression of both cyclotides and their processing enzymes. uq.edu.au A deeper understanding of these nuances is crucial for harnessing plant-based systems to efficiently produce natural or engineered cyclotides for agricultural and pharmaceutical purposes. researchgate.netnih.gov
Exploring Novel Cyclotide Architectures and Biological Functions
The discovery of new cyclotides continues to expand the known structural and functional diversity of this peptide family, which already comprises over 760 known sequences. acs.org Initially found in the Rubiaceae and Violaceae plant families, they have since been identified in the Cucurbitaceae, Fabaceae, and Solanaceae families, suggesting a wide distribution. benthamdirect.comuq.edu.aufrontiersin.org High-throughput screening methods, including transcriptomic and proteomic analyses, have dramatically accelerated the identification of novel cyclotide sequences from various plant species. nih.govdiva-portal.org
Cyclotides are broadly classified into subfamilies based on structural features, primarily the Möbius subfamily, which contains a cis-proline in loop 5 that introduces a backbone twist, and the larger, more structurally diverse bracelet subfamily, which lacks this feature. researchgate.net A third subfamily consists of trypsin inhibitors, such as MCoTI-II. ijsred.com Research continues to uncover new variations; for instance, transcriptomic analysis of O. affinis led to the identification of Oak5, the first precursor cDNA for a bracelet cyclotide in that species, diversifying its known Möbius-dominant profile. nih.gov
Key research findings have highlighted the discovery of entirely new suites of cyclotides with unique properties.
| Research Finding | Description | Significance |
| Lysine-Rich Cyclotides | A novel group of cyclotides discovered in Melicytus species, characterized by a high content of lysine (B10760008) residues. uq.edu.au | These cyclotides exhibit lower hemolytic (red blood cell-disrupting) activity compared to typical cyclotides, suggesting different membrane interaction properties and potentially more selective biological functions. uq.edu.au |
| Fabaceae Cyclotides | The discovery of cyclotides in the legume family (Fabaceae) revealed chimeric precursor proteins containing both albumin and cyclotide domains. xiahepublishing.comnih.gov | This finding provides a fascinating insight into the evolutionary origins of cyclotides, suggesting they may have evolved from ancestral albumin domains. frontiersin.org |
| Tissue-Specific Expression | Mass spectrometry profiling of Clitoria ternatea showed that different plant tissues (flowers, seeds, roots) express unique sets and quantities of cyclotides. nih.gov | This suggests that different cyclotides may have specialized roles in plant defense tailored to specific tissues. nih.gov |
These discoveries underscore that nature's cyclotide library is vast and still largely unexplored. frontiersin.org Each new architecture or sequence variant offers a potential lead for novel biological activities, from antimicrobial and insecticidal functions to applications in human health. biorxiv.orgresearchgate.net
Advancements in Cyclotide Engineering for Fundamental Biological Research Tools
The exceptional stability and structural plasticity of the cyclotide framework make it an outstanding tool for chemical biology and protein engineering. researchgate.netresearchgate.netuq.edu.au The scaffold is highly tolerant to amino acid substitutions in its loops, allowing researchers to "graft" bioactive peptide sequences onto it without compromising its stable structure. mdpi.comnih.gov This has enabled the creation of powerful molecular probes to investigate fundamental biological processes. researchgate.netscispace.com
Cyclotides are now routinely used as tools in several key areas of research:
Probes of Membrane Interaction: Synthetic and mutated cyclotides have been used to dissect the molecular basis of peptide-membrane interactions. scispace.com By modifying residues on the cyclotide surface, scientists can study how specific amino acids contribute to membrane binding and disruption, which is central to the bioactivity of many cyclotides. scispace.comuq.edu.au
Probes of Protease Specificity: The cyclotide scaffold is highly resistant to degradation by proteases, making it an ideal starting point for designing specific protease inhibitors. scispace.com Engineered variants, particularly of the MCoTI family, have been developed to target specific proteases with high affinity and selectivity, allowing researchers to block the activity of individual enzymes and determine their roles in complex biological pathways, such as cancer progression. uq.edu.aucontractlaboratory.com
Scaffolds for Receptor Targeting: Bioactive epitopes that target specific cellular receptors can be grafted into cyclotide loops. rsc.org This approach has been used to develop stable ligands for G protein-coupled receptors (GPCRs), transforming a relatively unstable peptide signal into a robust tool for studying receptor biology and signaling. rsc.org
The table below highlights representative examples of how cyclotides have been engineered for research applications.
| Engineered Cyclotide Base | Modification / Grafted Epitope | Research Application |
| Kalata B1 | Grafting of an antagonist for the vascular endothelial growth factor A (VEGF-A) receptor. mdpi.com | Development of anti-angiogenic agents to study tumor growth. nih.gov |
| MCoTI-II | Loop modifications to alter protease specificity. uq.edu.au | Creation of selective inhibitors to probe the function of proteases like matriptase in cancer cells. uq.edu.au |
| Kalata B1 | Grafting of melanocortin receptor agonists. scispace.com | Probing receptor binding and specificity with the potential for developing drug leads. scispace.com |
| Cycloviolacin O2 | Site-selective chemical modification of specific amino acid residues (e.g., Glu, Arg). scispace.com | Generation of chemical probes to explore structure-activity relationships. scispace.com |
These advancements showcase the power of cyclotides as customizable and ultrastable tools, bridging the gap between small-molecule probes and larger protein biologics. researchgate.netacs.org
Contribution of Cyclotide Research to General Peptide Science and Drug Discovery Principles
The study of cyclotides has profoundly influenced the broader fields of peptide science and drug discovery, challenging existing paradigms and providing new principles for the design of peptide-based therapeutics. tandfonline.com Their unique combination of a cyclic backbone and a cystine knot provides a blueprint for creating molecules with exceptional stability, a major hurdle for conventional linear peptide drugs that are often susceptible to rapid degradation in the body. researchgate.netnih.gov
The impact of cyclotide research can be seen in several key areas:
Redefining Peptide Stability: Cyclotides are a prime example of how structural constraint can lead to extraordinary resistance to heat, chemicals, and proteases. researchgate.netresearchgate.net This has inspired medicinal chemists to increasingly use cyclization as a strategy to stabilize bioactive peptides, improving their pharmacokinetic properties. tandfonline.com
Proving the Potential of Oral Peptides: A long-standing challenge in drug development is the poor oral bioavailability of peptides. The discovery that the native cyclotide kalata B1 is orally active, along with other engineered cyclotides, has provided crucial proof-of-concept that appropriately structured peptides can survive the digestive system and be absorbed. nih.govmdpi.com This has opened new avenues for the development of oral peptide drugs.
Establishing the Scaffold-Grafting Principle: Cyclotide research has championed the concept of using a hyperstable natural molecule as a scaffold for engineering novel functions. nih.govtandfonline.com This "molecular grafting" approach, where a bioactive epitope is inserted into a stable framework, is now a widely considered strategy in drug design to confer stability and favorable pharmacological properties upon otherwise labile peptide sequences. rsc.orgmdpi.com
Filling a Unique Niche: Cyclotides occupy a molecular size range between traditional small-molecule drugs and large protein therapeutics. researchgate.netacs.org This intermediate size allows them to interact with biological targets, such as protein-protein interfaces, that are often challenging for both smaller and larger molecules, thereby expanding the "druggable" landscape. researchgate.netacs.org
In essence, cyclotides are no longer just a curiosity of the plant kingdom. They have become a mature class of macrocyclic peptides that serve as a powerful platform for drug design and as versatile tools in chemical biology, with ongoing research continuing to build on these foundational principles. uq.edu.aunih.gov
Q & A
Q. How can researchers integrate conflicting cyclotide phylogenies into a cohesive evolutionary narrative?
- Methodological Answer :
- Consensus trees : Compare Bayesian, maximum parsimony, and splits network topologies to identify robust clades .
- Gene tree/species tree reconciliation : Use NOTUNG to account for incomplete lineage sorting or hybridization events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
